molecular formula C8H9IN2 B12957675 1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole

1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole

Cat. No.: B12957675
M. Wt: 260.07 g/mol
InChI Key: AXWNHXQECIJIGN-UHFFFAOYSA-N
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Description

1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its high strain and rigidity. This structure is often used as a bioisostere for phenyl rings in drug design due to its ability to enhance the physicochemical properties of molecules, such as solubility and metabolic stability .

Chemical Reactions Analysis

1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole involves its interaction with molecular targets through its unique bicyclo[1.1.1]pentane core. This core can mimic the geometry and substituent exit vectors of a phenyl ring, allowing it to interact with biological targets in a similar manner. The compound’s high strain and rigidity contribute to its ability to enhance the physicochemical properties of molecules, such as solubility and metabolic stability .

Comparison with Similar Compounds

1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole is unique compared to other similar compounds due to its bicyclo[1.1.1]pentane core. Similar compounds include:

The uniqueness of this compound lies in its ability to combine the properties of the bicyclo[1.1.1]pentane core with the reactivity of the pyrazole ring, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H9IN2

Molecular Weight

260.07 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)-4-iodopyrazole

InChI

InChI=1S/C8H9IN2/c9-7-4-10-11(5-7)8-1-6(2-8)3-8/h4-6H,1-3H2

InChI Key

AXWNHXQECIJIGN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)N3C=C(C=N3)I

Origin of Product

United States

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